3,7-Dibenzyl-10-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane
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Overview
Description
3,7-Dibenzyl-10-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane is a complex organic compound with the molecular formula C30H35N3O and a molecular weight of 453.63 g/mol . This compound is characterized by its triazatricyclo structure, which includes three nitrogen atoms and a unique arrangement of benzyl and methoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibenzyl-10-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the triazatricyclo structure. Common reagents used in these reactions include benzyl chloride, methoxybenzyl chloride, and various nitrogen-containing compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3,7-Dibenzyl-10-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3,7-Dibenzyl-10-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,7-Dibenzyl-10-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dibenzyl-10-[(4-hydroxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane
- 3,7-Dibenzyl-10-[(4-chlorophenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane
Uniqueness
3,7-Dibenzyl-10-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may contribute to its specific properties and applications .
Properties
IUPAC Name |
3,7-dibenzyl-10-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O/c1-34-28-14-12-27(13-15-28)18-33-23-29-19-31(16-25-8-4-2-5-9-25)20-30(29,24-33)22-32(21-29)17-26-10-6-3-7-11-26/h2-15H,16-24H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLBVRGDALYOJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC34CN(CC3(C2)CN(C4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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